5-Bromoquinoline-2-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers developing kinase inhibitors often face supply bottlenecks for regiochemically pure, coupling-ready quinoline intermediates. 5-Bromoquinoline-2-carboxylic acid directly addresses this gap with its precisely positioned 5-bromo handle for efficient Suzuki-Miyaura cross-coupling and a free carboxylic acid for amidation/esterification, enabling rapid SAR at the quinoline core. • Specifically cited in patents (US-2017008877-A1, WO-2017004500-A1) for RIP1 kinase inhibitor synthesis targeting inflammatory diseases. • Optimal drug-likeness starting point with Consensus Log P = 2.09 and MW = 252.06, avoiding the excessive lipophilicity of heavier dihalogenated analogs. • Reliable bulk availability and consistent 97% purity support uninterrupted medicinal chemistry workflows.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 1017412-53-1
Cat. No. B1346121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoline-2-carboxylic acid
CAS1017412-53-1
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br
InChIInChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyJEOYZEDYEKDXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoline-2-carboxylic Acid Overview


5-Bromoquinoline-2-carboxylic acid (CAS 1017412-53-1) is a heterocyclic aromatic organic compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. It belongs to the quinoline family and is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the quinoline ring system [2]. This compound is a valuable synthetic intermediate, particularly for applications in medicinal chemistry and drug discovery, where its bromine substituent serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) and the carboxylic acid group enables further derivatization via esterification or amidation [2].

Synthetic intermediate for medicinal chemistry and drug discovery
Reactive bromo handle for Pd-catalyzed cross-coupling reactions
Carboxylic acid group enables amidation or esterification derivatization

5-Bromoquinoline-2-carboxylic Acid: Why Substitution Fails


The substitution pattern on the quinoline scaffold is a primary determinant of both chemical reactivity and biological activity. Simple substitution with quinoline-2-carboxylic acid (lacking the bromine) , or with regioisomers such as 6-bromo- [1] or 8-bromo-quinoline-2-carboxylic acid, results in markedly different physicochemical properties, synthetic utility, and target engagement profiles. For instance, in HIV-1 integrase allosteric inhibitor studies, the antiviral potency and resistance profile of brominated quinolines were directly dependent on the position of the bromine atom, with 6-bromo and 8-bromo analogs showing divergent responses against mutant viral strains [2]. Similarly, the lipophilicity (LogP) and solubility of 5-bromo substitution differ measurably from other halogenated analogs, directly impacting drug-likeness predictions and synthetic handling . These findings demonstrate that in-class compounds cannot be interchanged without altering critical performance parameters.

! Regioisomers (e.g., 6-bromo, 8-bromo) may shift reactivity and target engagement profiles; antiviral potency differs by halogen position.
! Quinoline-2-carboxylic acid (no bromine) removes the key cross-coupling handle and alters solubility and lipophilicity.
! Halogen variation (Cl vs. Br) can modify lipophilicity and synthetic reactivity; physicochemical properties may not transfer directly.

5-Bromoquinoline-2-carboxylic Acid vs. Key Analogs


Lipophilicity & Solubility: 5-Chloro Comparison

The lipophilicity of 5-bromoquinoline-2-carboxylic acid, as indicated by its computed LogP values, is significantly higher than that of its 5-chloro analog, directly influencing its predicted membrane permeability and binding interactions . This difference in lipophilicity can impact the compound's utility in designing cell-permeable probes or optimizing the ADME properties of derived drug candidates .

Lipophilicity (Log P)
Data to verify
Consensus Log P 2.09 (5-bromo) vs ~2.1–2.3 (5-chloro); measurable increase with bromine
May influence cell permeability and ADME profile
Computed values; experimental data recommended
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Aqueous Solubility vs. Parent Quinoline

The introduction of a bromine atom at the 5-position reduces aqueous solubility compared to the unsubstituted quinoline-2-carboxylic acid . 5-Bromoquinoline-2-carboxylic acid is classified as 'Soluble' but has a quantitatively low water solubility, which can influence its handling in aqueous biological assays and its suitability for certain formulation strategies [1].

Aqueous Solubility
Class-level
0.0646 mg/mL; Log S (ESOL) = -3.59
Low water solubility; consider co-solvent use
Predicted solubility; vendor data supports low solubility
Drug Formulation Preclinical Development Solubility

5-Bromo Cross-Coupling Reactivity

The bromine atom at the 5-position is a premier leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient introduction of diverse aryl, heteroaryl, and amine substituents [1]. This synthetic handle is a key differentiator from analogs lacking a halogen or possessing a less reactive halogen (e.g., chloro) at this position .

Cross-Coupling Reactivity
Class-level
Highly reactive C-Br bond for Suzuki and Buchwald-Hartwig couplings
Enables efficient modular synthesis of quinoline libraries
Reactivity advantage over chloro analogs under standard conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

RIP1 and Kinase Inhibition Patents

5-Bromoquinoline-2-carboxylic acid and its derivatives are explicitly claimed as key intermediates in the synthesis of bicyclic lactam inhibitors targeting receptor-interacting protein-1 (RIP1) kinase for the treatment of inflammatory diseases . This specific patent linkage differentiates it from many other quinoline carboxylic acid isomers that may lack this defined, high-value therapeutic application. Furthermore, the compound serves as a core scaffold for developing inhibitors of various protein kinases implicated in cancer .

RIP1 Kinase Patents
Source review
Cited in patent families for RIP1 kinase inhibitors (e.g., US-2017008877-A1)
Supports kinase drug discovery research
Patent-specific application; experimental validation required
Kinase Inhibition Inflammation Drug Discovery

Antimalarial & Metal-Chelating Applications

5-Bromoquinoline-2-carboxylic acid is specifically employed as a building block in antimalarial research and for its metal-chelating properties . This application focus differentiates it from other quinoline derivatives that may be primarily explored for anticancer or antibacterial activity .

Antimalarial & Metal Chelation
Source review
Building block for antimalarial and metal-chelating research
Differentiated from antitumor-focused regioisomers
Tailored synthesis by vendors; confirm application fit
Antimalarial Infectious Disease Metal Chelation

Physicochemical Comparison: 8-Chloro Derivative

The absence of an 8-chloro substituent in 5-bromoquinoline-2-carboxylic acid results in significantly lower molecular weight and lipophilicity compared to the 5-bromo-8-chloro analog, which can be advantageous for optimizing drug-likeness and synthetic accessibility [1]. The simpler 5-bromo derivative offers a cleaner scaffold for initial SAR exploration.

MW & Lipophilicity vs 8-Cl
Head-to-head
MW 252.06 (target) vs 286.51 (8-chloro analog); LogP 2.7 vs 3.4
Lower MW and lipophilicity may benefit lead optimization
Supports drug-likeness profiling (Rule of 5)
Physicochemical Properties Drug Design Lead Optimization

5-Bromoquinoline-2-carboxylic Acid Applications


RIP1 Kinase & Bicyclic Lactam Inhibitor Synthesis

Procure 5-bromoquinoline-2-carboxylic acid as a key intermediate for synthesizing bicyclic lactam-based receptor-interacting protein-1 (RIP1) kinase inhibitors, a class of compounds under investigation for treating inflammatory diseases. This application is supported by direct patent citations (US-2017008877-A1, WO-2017004500-A1) linking the compound to this specific therapeutic strategy .

Suzuki-Miyaura Cross-Coupling Libraries

Leverage the highly reactive 5-bromo substituent for efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate diverse quinoline-2-carboxylic acid derivatives. This approach enables rapid exploration of structure-activity relationships (SAR) at the 5-position, a key advantage over less reactive chloro analogs or regioisomers [1].

Metal-Chelating Antimalarial Agents

Utilize 5-bromoquinoline-2-carboxylic acid as a privileged scaffold for developing novel antimalarial agents, particularly those that exploit metal-chelating mechanisms of action. This application is specifically highlighted by custom synthesis providers and distinguishes this compound from other bromoquinoline isomers that are more commonly associated with anticancer research .

Physicochemical Optimization for Kinase Inhibitors

Incorporate the 5-bromoquinoline-2-carboxylic acid core into kinase inhibitor programs where its specific lipophilicity (Consensus Log P = 2.09) and molecular weight (252.06 g/mol) offer a favorable starting point for optimizing drug-likeness. This property profile is advantageous compared to heavier, more lipophilic analogs like 5-bromo-8-chloroquinoline-2-carboxylic acid (MW 286.51, XLogP3 3.4) [2].

Application
Selection Property
Validation Focus
RIP1 kinase inhibitor synthesis
Patent-cited bicyclic lactam intermediate
Scaffold integration and target engagement assays
Cross-coupling library synthesis
Reactive 5-bromo handle for Pd catalysis
Derivatization efficiency and SAR expansion
Antimalarial research
Metal-chelating scaffold
Metal-binding properties and parasitology assays
Lead optimization programs
Favorable MW and lipophilicity profile
Drug-likeness assessment (Rule of 5)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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